molecular formula C11H15Cl B13191897 4-(3-Chloropropyl)-1,2-dimethylbenzene

4-(3-Chloropropyl)-1,2-dimethylbenzene

Cat. No.: B13191897
M. Wt: 182.69 g/mol
InChI Key: VERLREWOFGUFHQ-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and two methyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)-1,2-dimethylbenzene typically involves the alkylation of 1,2-dimethylbenzene (o-xylene) with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts alkylation process. The reaction conditions generally include:

    Temperature: 0-5°C to control the exothermic nature of the reaction.

    Solvent: Anhydrous dichloromethane or carbon tetrachloride.

    Catalyst: Aluminum chloride (AlCl3).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)-1,2-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming 1,2-dimethylbenzene derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 4-(3-hydroxypropyl)-1,2-dimethylbenzene or 4-(3-aminopropyl)-1,2-dimethylbenzene.

    Oxidation: Formation of 4-(3-chloropropyl)-1,2-dimethylbenzoic acid.

    Reduction: Formation of 1,2-dimethylbenzene.

Scientific Research Applications

4-(3-Chloropropyl)-1,2-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel polymers and materials with specific properties.

    Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)-1,2-dimethylbenzene in various reactions involves the activation of the benzene ring through the electron-donating effects of the methyl groups. This activation facilitates electrophilic substitution reactions. The chlorine atom on the propyl chain can act as a leaving group, making the compound reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloropropyl)morpholine
  • 4-(3-Chloropropyl)phenol
  • 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate

Uniqueness

4-(3-Chloropropyl)-1,2-dimethylbenzene is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing chlorine atom. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

4-(3-chloropropyl)-1,2-dimethylbenzene

InChI

InChI=1S/C11H15Cl/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

VERLREWOFGUFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCCCl)C

Origin of Product

United States

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